Cas no 289656-82-2 (4-Fluoro-a-(4-fluorophenyl)-a-phenyl-benzeneacetonitrile)

4-Fluoro-a-(4-fluorophenyl)-a-phenyl-benzeneacetonitrile is a fluorinated aromatic nitrile compound with potential applications in pharmaceutical and agrochemical research. Its structure features two fluorine substituents, enhancing its electronic properties and metabolic stability, which may be advantageous in drug discovery. The presence of both phenyl and fluorophenyl groups contributes to its lipophilicity, potentially improving membrane permeability in bioactive molecules. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex fluorinated scaffolds. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's stability under standard laboratory conditions facilitates handling and storage.
4-Fluoro-a-(4-fluorophenyl)-a-phenyl-benzeneacetonitrile structure
289656-82-2 structure
Product Name:4-Fluoro-a-(4-fluorophenyl)-a-phenyl-benzeneacetonitrile
CAS No:289656-82-2
MF:C20H13F2N
MW:305.320731878281
MDL:MFCD09743760
CID:832585
PubChem ID:24799666
Update Time:2025-05-27

4-Fluoro-a-(4-fluorophenyl)-a-phenyl-benzeneacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile
    • BENZENEACETONITRILE, 4-FLUORO-A-(4-FLUOROPHENYL)-A-PHENYL-
    • BIS-(4-FLUORO-PHENYL)-PHENYL-ACETONITRILE
    • benzeneacetonitrile, 4-fluoro-α-(4-fluorophenyl)-α-phenyl-
    • bis(4-fluorophenyl)(phenyl)acetonitrile
    • Bis(4-fluorphenyl)(phenyl)acetonitril
    • LogP
    • Benzeneacetonitrile,4-fluoro-a-(4-fluorophenyl)-a-phenyl-
    • C20H13F2N
    • OIIGTIPIURUMQN-UHFFFAOYSA-N
    • bis(4-fluorophenyl)phenylacetonitrile
    • 3130AH
    • NE58397
    • AX8281484
    • Z2177030381
    • CS-B0372
    • CS-14051
    • Benzeneacetonitrile, 4-fluoro-alpha-(4-fluorophenyl)-alpha-phenyl-
    • Z1526252888
    • 289656-82-2
    • DB-068041
    • EN300-120153
    • DTXSID30647346
    • SCHEMBL1443801
    • AKOS015902303
    • 4-Fluoro-a-(4-fluorophenyl)-a-phenyl-benzeneacetonitrile
    • MDL: MFCD09743760
    • Inchi: 1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H
    • InChI Key: OIIGTIPIURUMQN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C#N)(C1C=CC=CC=1)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 305.10169
  • Monoisotopic Mass: 305.10160574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8
  • XLogP3: 5

Experimental Properties

  • PSA: 23.79

4-Fluoro-a-(4-fluorophenyl)-a-phenyl-benzeneacetonitrile Pricemore >>

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